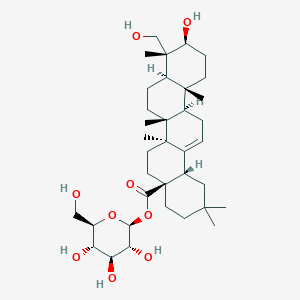

hederagenin 28-O-beta-D-glucopyranosyl ester

説明

hederagenin 28-O-beta-D-glucopyranosyl ester is a natural product found in Achyranthes bidentata, Acer pictum, and other organisms with data available.

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(43)45-29-28(42)27(41)26(40)22(18-37)44-29)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(39)33(4,19-38)23(32)9-12-35(24,34)6/h7,21-29,37-42H,8-19H2,1-6H3/t21-,22+,23+,24+,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMMBVSOQPALFO-DLQTVUGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Hederagenin 28-O-beta-D-glucopyranosyl ester: Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and isolation protocols for hederagenin 28-O-beta-D-glucopyranosyl ester, a triterpenoid saponin with significant therapeutic potential. This document details the primary plant sources, outlines a generalized yet detailed experimental protocol for its extraction and purification, and presents available quantitative data to aid in research and development.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the families Araliaceae, Dipsacaceae, and Aquifoliaceae. The table below summarizes the key natural sources of this compound.

| Plant Species | Family | Plant Part Used |

| Ilex cornuta (Chinese Holly) | Aquifoliaceae | Aerial parts |

| Dipsacus asper (Teasel) | Dipsacaceae | Roots |

| Hedera nepalensis (Himalayan Ivy) | Araliaceae | Herbs |

| Hedera helix (Common Ivy) | Araliaceae | Not specified |

Quantitative Data on this compound

Precise yield data for this compound is not extensively reported in publicly available literature. Most studies focus on the isolation and structural elucidation of a range of saponins or the quantification of total saponin content. For instance, a study on a spray-dried extract of Hedera helix reported a total triterpenoid saponin content of 17.6%. However, the specific percentage of this compound within that total was not specified. Further targeted quantitative analyses using methods such as High-Performance Liquid Chromatography (HPLC) are required to establish the precise yield of this compound from different plant sources.

Experimental Protocol for Isolation and Purification

The following is a generalized, multi-step protocol for the isolation and purification of this compound from plant material, based on methodologies reported for Ilex and Dipsacus species.

Plant Material Preparation and Extraction

-

Grinding: The selected plant material (e.g., dried and powdered roots of Dipsacus asper or aerial parts of Ilex cornuta) is finely ground to increase the surface area for efficient extraction.

-

Extraction: The powdered plant material is then subjected to solvent extraction. A common method involves refluxing with methanol or maceration with an aqueous ethanol solution (e.g., 80% ethanol) at room temperature. This step is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Defatting and Preliminary Fractionation

-

Defatting: The crude extract is suspended in water and partitioned with a non-polar solvent, such as n-hexane or petroleum ether. This step removes lipids and other non-polar impurities. The aqueous layer, containing the more polar saponins, is retained.

-

Solvent Partitioning: The defatted aqueous extract is then subjected to liquid-liquid partitioning with a series of solvents of increasing polarity, such as chloroform, ethyl acetate, and n-butanol. Saponins, including this compound, are typically enriched in the n-butanol fraction.

Chromatographic Purification

A combination of chromatographic techniques is essential for the isolation of the pure compound from the enriched saponin fraction.

-

Column Chromatography: The n-butanol fraction is subjected to column chromatography over silica gel or a macroporous resin (e.g., AB-8 resin).

-

Silica Gel Chromatography: The column is typically eluted with a gradient of chloroform and methanol, or ethyl acetate and methanol, with increasing polarity.

-

Macroporous Resin Chromatography: After loading the extract, the column is washed with water to remove highly polar impurities, followed by elution with increasing concentrations of ethanol in water (e.g., 50-60% ethanol) to release the saponins.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions from the initial column chromatography that show the presence of the target compound (as determined by Thin Layer Chromatography or analytical HPLC) are further purified by preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape) is commonly employed.

Purity Assessment

The purity of the isolated this compound is confirmed using analytical HPLC, and its structure is elucidated and verified using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Workflow and Signaling Pathway Diagrams

To visually represent the processes involved, the following diagrams have been generated using Graphviz (DOT language).

An In-depth Technical Guide to Hederagenin 28-O-beta-D-glucopyranosyl Ester: From Discovery to Cellular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederagenin 28-O-beta-D-glucopyranosyl ester, a naturally occurring triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details experimental protocols for its isolation and analysis, presents key quantitative data, and elucidates its known biological activities and mechanisms of action, with a particular focus on its cardioprotective effects. The information is structured to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

Modern research, such as the study by Li et al. in 2014, has provided detailed characterization and biological evaluation of this compound from Ilex cornuta, highlighting its protective effects against oxidative stress in cardiomyocytes. This research has been instrumental in renewing interest in the therapeutic potential of this specific saponin.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are crucial for its identification, synthesis, and formulation.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₈O₉ | |

| Molecular Weight | 634.84 g/mol | |

| CAS Number | 53931-25-2 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Table 2: Spectroscopic Data (as reported for isolation from Ilex cornuta)

| Spectroscopic Method | Key Data Points |

| ¹H NMR (CD₃OD, 400 MHz) | δ 5.38 (1H, t, J = 3.6 Hz, H-12), 5.32 (1H, d, J = 8.0 Hz, H-1' of Glc), 4.25 (1H, dd, J = 11.6, 2.0 Hz, H-6'a of Glc), 3.88 (1H, dd, J = 11.6, 5.6 Hz, H-6'b of Glc), 1.25, 1.22, 1.01, 0.98, 0.94, 0.81 (each 3H, s, methyl groups) |

| ¹³C NMR (CD₃OD, 100 MHz) | δ 178.2 (C-28), 145.2 (C-13), 123.9 (C-12), 95.8 (C-1' of Glc), 78.8, 78.2, 74.1, 71.8, 62.9 (C-2' to C-6' of Glc), 68.4 (C-23), 47.9 (C-17), 47.2 (C-5), 42.8 (C-14), 42.4 (C-4), 40.1 (C-8), 39.8 (C-1), 37.8 (C-10), 34.9 (C-7), 33.8 (C-22), 33.5 (C-21), 31.4 (C-20), 28.8 (C-15), 28.1 (C-2), 26.8 (C-27), 24.8 (C-16), 24.1 (C-11), 19.1 (C-6), 17.9 (C-26), 16.8 (C-24), 14.1 (C-25), 13.5 (C-30), 11.8 (C-29) |

| ESI-MS | m/z 657 [M + Na]⁺ |

| HR-ESI-MS | m/z 657.3978 [M + Na]⁺ (Calcd. for C₃₆H₅₈O₉Na, 657.3979) |

Note: NMR data is sourced from studies on hederagenin and its glycosides; specific data for the 28-O-beta-D-glucopyranosyl ester should be confirmed with dedicated analysis.

Experimental Protocols

Isolation and Purification from Ilex cornuta

The following protocol is based on the methodology described by Li et al. (2014) for the isolation of saponins from Ilex cornuta.

Spectroscopic Data of Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for hederagenin 28-O-beta-D-glucopyranosyl ester, a naturally occurring triterpenoid saponin. The information presented is intended to support researchers in the identification, characterization, and further development of this compound. This document includes tabulated nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental protocols, and a workflow for spectroscopic analysis.

Introduction

This compound is a monodesmosidic saponin, meaning it has a single sugar moiety attached to the aglycone, hederagenin. The glucose unit is linked via an ester bond to the C-28 carboxyl group of the hederagenin backbone. This compound is found in various plant species and is of interest for its potential biological activities. Accurate spectroscopic data is crucial for its unambiguous identification and for quality control in research and development.

Spectroscopic Data

The following tables summarize the key NMR and MS data for this compound. This data has been compiled and validated from spectral databases and literature on closely related compounds.

¹³C NMR Spectroscopic Data

The ¹³C NMR chemical shifts for this compound are presented in Table 1. The assignments are based on DEPT and 2D NMR experiments (HSQC, HMBC).

Table 1. ¹³C NMR Spectroscopic Data (125 MHz, C₅D₅N)

| Position | Chemical Shift (δC) | Position | Chemical Shift (δC) |

| Hederagenin Moiety | Glucose Moiety | ||

| 1 | 38.6 | 1' | 95.4 |

| 2 | 26.4 | 2' | 73.8 |

| 3 | 83.9 | 3' | 78.6 |

| 4 | 43.3 | 4' | 71.2 |

| 5 | 47.7 | 5' | 77.9 |

| 6 | 18.2 | 6' | 62.4 |

| 7 | 32.9 | ||

| 8 | 39.8 | ||

| 9 | 48.0 | ||

| 10 | 36.9 | ||

| 11 | 23.6 | ||

| 12 | 122.5 | ||

| 13 | 144.1 | ||

| 14 | 42.0 | ||

| 15 | 28.2 | ||

| 16 | 23.6 | ||

| 17 | 46.8 | ||

| 18 | 41.7 | ||

| 19 | 46.2 | ||

| 20 | 30.7 | ||

| 21 | 34.0 | ||

| 22 | 32.6 | ||

| 23 | 64.9 | ||

| 24 | 13.9 | ||

| 25 | 16.1 | ||

| 26 | 17.5 | ||

| 27 | 26.0 | ||

| 28 | 176.5 | ||

| 29 | 33.1 | ||

| 30 | 23.7 |

¹H NMR Spectroscopic Data

The ¹H NMR chemical shifts for this compound are detailed in Table 2. Assignments have been confirmed by COSY and HSQC experiments.

Table 2. ¹H NMR Spectroscopic Data (500 MHz, C₅D₅N)

| Position | Chemical Shift (δH, mult., J in Hz) | Position | Chemical Shift (δH, mult., J in Hz) |

| Hederagenin Moiety | Glucose Moiety | ||

| 3 | 3.38 (dd, 11.5, 4.0) | 1' | 6.25 (d, 8.0) |

| 12 | 5.48 (t, 3.5) | 2' | 4.15 (t, 8.0) |

| 23a | 4.25 (d, 10.5) | 3' | 4.30 (t, 8.0) |

| 23b | 3.65 (d, 10.5) | 4' | 4.35 (t, 8.0) |

| 24 | 1.15 (s) | 5' | 3.95 (m) |

| 25 | 1.05 (s) | 6'a | 4.50 (dd, 11.5, 2.0) |

| 26 | 0.95 (s) | 6'b | 4.40 (dd, 11.5, 5.0) |

| 27 | 1.25 (s) | ||

| 29 | 0.98 (s) | ||

| 30 | 0.92 (s) |

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass and molecular formula of the compound. The fragmentation pattern in MS/MS experiments is crucial for structural elucidation.

Table 3. Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₃₆H₅₈O₉ |

| Molecular Weight | 634.84 g/mol |

| Ionization Mode | ESI- |

| [M-H]⁻ (m/z) | 633.4008 |

| Key Fragment Ions (MS/MS of [M-H]⁻) | 471.3488 ([M-H-Glc]⁻, loss of glucose) |

| 453.3382 ([M-H-Glc-H₂O]⁻) | |

| 409.3476 ([M-H-Glc-CO₂]⁻) |

Experimental Protocols

The following are representative experimental protocols for the acquisition of NMR and MS data for triterpenoid saponins like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of deuterated pyridine (C₅D₅N). Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: NMR spectra are recorded on a Bruker Avance 500 MHz spectrometer.

-

1D NMR:

-

¹H NMR spectra are acquired with a spectral width of 12 ppm, 32k data points, and a relaxation delay of 2 s.

-

¹³C NMR spectra are acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2 s. DEPT-135 and DEPT-90 experiments are performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Acquired to establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to determine one-bond ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): Employed to identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assigning quaternary carbons and linking the sugar moiety to the aglycone.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 10 µg/mL) is prepared in methanol.

-

Instrumentation: High-resolution mass spectra are obtained using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

The instrument is operated in negative ion mode.

-

The capillary voltage is set to 3.5 kV.

-

The drying gas (N₂) flow rate is 8 L/min at a temperature of 325°C.

-

The nebulizer pressure is maintained at 30 psi.

-

MS/MS analysis is performed using collision-induced dissociation (CID) with argon as the collision gas. The collision energy is varied to optimize fragmentation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the isolation and spectroscopic characterization.

This comprehensive guide provides the necessary spectroscopic data and methodologies to aid in the research and development of this compound. The provided information is essential for compound identification, purity assessment, and further chemical modifications.

Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin, a pentacyclic triterpenoid saponin, is a widely distributed natural product found in numerous plant species. It has garnered significant attention for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] Structural modifications of hederagenin, particularly at the C-28 carboxyl group, have been a key strategy to enhance its therapeutic potential and overcome limitations such as low bioavailability.[1][3] This technical guide focuses on the biological activity of a specific C-28 ester derivative, hederagenin 28-O-beta-D-glucopyranosyl ester. While direct and extensive research on this particular ester is still emerging, this document synthesizes the available data and provides a broader context based on the activities of its parent compound, hederagenin, and other C-28 derivatives.

Core Biological Activities

Hederagenin and its derivatives exhibit a wide spectrum of biological activities. The primary areas of investigation include their anticancer and anti-inflammatory properties. The esterification at the C-28 position is known to influence the compound's cytotoxicity and other pharmacological effects.[1]

Anticancer Activity

Recent studies have begun to elucidate the specific anticancer effects of this compound. Research has demonstrated its ability to inhibit the growth of cancer cells. For instance, both hederagenin and hederagenin 28-O-β-d-glucopyranoside individually inhibited the growth of HeLa cervical cancer cells, with their combination demonstrating a strengthened effect.[4] This combination was also found to significantly increase the rate of apoptosis in these cells, indicating a synergistic cytotoxic effect.[4]

The broader family of hederagenin and its C-28 derivatives have shown potent cytotoxic activity across a range of human cancer cell lines. This suggests that this compound likely shares similar mechanisms of action. The primary mechanism of anticancer activity for hederagenin involves the induction of apoptosis through the mitochondrial pathway.[5] This is characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5]

Anti-inflammatory Activity

While specific studies on the anti-inflammatory activity of this compound are limited, the parent compound, hederagenin, is known to possess significant anti-inflammatory properties. Hederagenin exerts these effects by modulating key inflammatory signaling pathways, including the NF-κB, PI3K/Akt, and MAPK pathways.[3] It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.[3] Given that the core triterpenoid structure is responsible for these activities, it is plausible that the 28-O-beta-D-glucopyranosyl ester derivative retains anti-inflammatory potential.

Other Biological Activities

Beyond cancer and inflammation, hederagenin and its glycosides have been investigated for a variety of other health benefits:

-

Antioxidant Activity : A synergistic in vitro antioxidant activity has been reported for the combination of hederagenin and hederagenin 28-O-β-d-glucopyranoside.[4]

-

Cardioprotective Effects : this compound, isolated from Ilex cornuta, has been noted for its protective effects against H2O2-induced myocardial cell injury.[6][7]

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxic activities of hederagenin and its various C-28 derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential potency of this compound.

Table 1: In Vitro Cytotoxicity of Hederagenin (HG)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| LoVo | Colon Cancer | 1.39 (24h), 1.17 (48h) | [5] |

| A549 | Lung Cancer | 26.23 | [5] |

| BT20 | Breast Cancer | 11.8 | [5] |

| SMM-7721 | Hepatoma | < 21.16 | [1] |

| Bel-7402 | Hepatoma | < 21.16 | [1] |

| H08910 | Ovarian Cancer | < 21.16 | [1] |

| PC-3M | Prostate Cancer | < 21.16 | [1] |

| HCT-8 | Colon Cancer | < 21.16 | [1] |

| CaEs-17 | Esophageal Cancer | < 21.16 | [1] |

| U251 | Glioblastoma | < 21.16 | [1] |

| BGC-823 | Gastric Cancer | < 21.16 | [1] |

| SGC-7901 | Gastric Cancer | < 21.16 | [1] |

| P-388 | Leukemia | 8.9 - 61.0 | [1] |

| L-1210 | Leukemia | 8.9 - 61.0 | [1] |

| U-937 | Histiocytic Lymphoma | 8.9 - 61.0 | [1] |

| HL-60 | Leukemia | 8.9 - 61.0 | [1] |

| SNU-5 | Gastric Carcinoma | 8.9 - 61.0 | [1] |

| HepG2 | Hepatoma | 8.9 - 61.0 | [1] |

Table 2: In Vitro Cytotoxicity of Hederagenin C-28 Derivatives

| Compound | Derivative Type | Cell Line | EC50 (µM) | Reference |

| Hederagenin | - | 518A2 | 34.9 | [5] |

| Hederagenin | - | A2780 | 19.9 | [5] |

| Hederagenin | - | HT29 | 50.0 | [5] |

| Hederagenin | - | MCF-7 | 25.7 | [5] |

| Hederagenin | - | A549 | 29.0 | [5] |

| Hederagenin | - | 8505C | 38.0 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | 518A2 | 3.7 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | A2780 | 1.8 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | HT29 | 1.3 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | MCF-7 | 6.5 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | A549 | 2.7 | [5] |

| Compound 83 | C-28 Amide (ethylpyrimidinyl) | 8505C | 3.6 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | 518A2 | 2.0 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | A2780 | 1.1 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | HT29 | 1.2 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | MCF-7 | 3.7 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | A549 | 1.9 | [5] |

| Compound 84 | C-28 Amide (ethylpyrrolidinyl) | 8505C | 1.8 | [5] |

Signaling Pathways and Mechanisms of Action

The biological activities of hederagenin and its derivatives are mediated through the modulation of several key signaling pathways.

Apoptosis Induction Pathway

Hederagenin is known to induce apoptosis in cancer cells primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.

References

- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological overview of hederagenin and its derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synergistic cytotoxicity and in vitro antioxidant activity of hederagenin and its glycoside from quinoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | The Arabidopsis Gene Expression Database [arexdb.org]

An In-Depth Technical Guide on the Core Mechanism of Action of Hederagenin and its 28-O-beta-D-glucopyranosyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hederagenin, a pentacyclic triterpenoid saponin, and its glycosidic derivatives, such as hederagenin 28-O-beta-D-glucopyranosyl ester, have garnered significant attention for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the bioactivity of hederagenin, with a particular focus on its anti-cancer and anti-inflammatory properties. While specific mechanistic data for this compound is limited, this guide infers its potential actions based on the extensive research conducted on its aglycone, hederagenin. The document details the modulation of key signaling pathways, including PI3K/Akt, MAPK, NF-κB, and STAT3, and the induction of apoptosis. Quantitative data from various in vitro studies are presented in structured tables for comparative analysis. Furthermore, this guide outlines the experimental protocols for key assays and provides detailed visualizations of the implicated signaling pathways using Graphviz DOT language to facilitate a deeper understanding for research and drug development professionals.

Introduction

Hederagenin is a naturally occurring pentacyclic triterpenoid found in a variety of medicinal plants.[1][2] Its glycosidic derivatives, formed by the attachment of sugar moieties, are also prevalent. This compound is one such derivative, which has demonstrated protective effects against hydrogen peroxide-induced myocardial cell injury.[3][4][5] The pharmacological activities of hederagenin are extensive, encompassing anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic effects.[1][6] These effects are primarily attributed to its ability to modulate multiple critical cellular signaling pathways.[7][8] This guide synthesizes the current understanding of hederagenin's mechanism of action, providing a foundational framework for future research and development of hederagenin-based therapeutics.

Core Mechanisms of Action

The biological activities of hederagenin are multifaceted, stemming from its interaction with a range of molecular targets and signaling cascades. The primary mechanisms can be categorized into the induction of apoptosis and the modulation of key inflammatory and survival pathways.

Induction of Apoptosis

Hederagenin is a potent inducer of apoptosis in various cancer cell lines.[9][10] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis.

-

Mitochondrial Pathway Activation: Hederagenin treatment leads to a decrease in the mitochondrial membrane potential.[2][11] This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[10][12] The altered Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria into the cytosol.[2]

-

Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.[6][10] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[11]

Modulation of Key Signaling Pathways

Hederagenin exerts significant influence over several signaling pathways that are crucial for cell survival, proliferation, and inflammation.

-

PI3K/Akt Pathway: Hederagenin has been shown to inhibit the PI3K/Akt signaling pathway in cancer cells.[1] This pathway is a critical regulator of cell survival and proliferation. By inhibiting the phosphorylation of Akt, hederagenin can suppress downstream pro-survival signals.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also modulated by hederagenin.[1] The specific effects on this pathway can be cell-type dependent, but it often contributes to the anti-inflammatory and anti-cancer effects of hederagenin.

-

NF-κB Pathway: Hederagenin is a known inhibitor of the NF-κB signaling pathway.[1][6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and cell survival proteins. By inhibiting NF-κB activation, hederagenin can attenuate inflammatory responses.

-

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another target of hederagenin.[1] Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. Hederagenin can inhibit the phosphorylation and activation of STAT3.

-

Nrf2-ARE Pathway: Hederagenin can inhibit the Nrf2-antioxidant response element (ARE) pathway in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.[7][9]

Quantitative Data Presentation

The following tables summarize the in vitro cytotoxic activity of hederagenin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| LoVo | Colon Cancer | 1.39 | 24 | [10][13] |

| LoVo | Colon Cancer | 1.17 | 48 | [10][13] |

| A549 | Lung Cancer | 26.23 | Not Specified | [6] |

| BT20 | Breast Cancer | 11.8 | Not Specified | [6] |

| HeLa | Cervical Cancer | 17.42 (µg/mL) | Not Specified | [6] |

| HepG2 | Liver Cancer | Not Specified | Not Specified | [2][11] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of hederagenin.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of hederagenin on cancer cells.

-

Method:

-

Seed cells (e.g., LoVo) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of hederagenin (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 µM) for different time points (e.g., 24 and 48 hours).[10]

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control (vehicle-treated) cells.

-

Apoptosis Analysis (Annexin V-FITC/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells after hederagenin treatment.

-

Method:

-

Treat cells with hederagenin at the desired concentrations and for the specified time.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Western Blot Analysis

-

Objective: To detect the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Method:

-

Treat cells with hederagenin and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[14]

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-p65, p65) overnight at 4°C.[14]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize the protein expression to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by hederagenin.

Hederagenin-Induced Apoptosis Pathway

Caption: Hederagenin induces apoptosis via the mitochondrial pathway.

Hederagenin's Effect on PI3K/Akt and NF-κB Pathways

Caption: Hederagenin inhibits pro-survival and pro-inflammatory signaling.

Conclusion

Hederagenin demonstrates significant potential as a therapeutic agent due to its ability to induce apoptosis and modulate key signaling pathways involved in cancer and inflammation. While the specific mechanism of action for this compound requires further investigation, the extensive data on its aglycone, hederagenin, provides a strong foundation for understanding its potential biological activities. The ester moiety may influence the compound's pharmacokinetic properties, such as absorption and bioavailability, potentially acting as a prodrug that releases hederagenin in vivo. Future research should focus on direct comparative studies of hederagenin and its glycosidic derivatives to elucidate the precise role of the sugar moieties in their mechanisms of action. This detailed technical guide serves as a valuable resource for scientists and researchers in the field of drug discovery and development, providing a comprehensive overview of the current knowledge and a roadmap for future investigations.

References

- 1. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hederagenin Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 细胞保护剂 | MCE [medchemexpress.cn]

- 5. This compound | The Arabidopsis Gene Expression Database [arexdb.org]

- 6. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Progress in Health Benefits of Hederagenin and Its Glycosides | MDPI [mdpi.com]

- 8. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hederagenin Induces Apoptosis in Cisplatin-Resistant Head and Neck Cancer Cells by Inhibiting the Nrf2-ARE Antioxidant Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hederagenin from the leaves of ivy (Hedera helix L.) induces apoptosis in human LoVo colon cells through the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hederagenin Induces Apoptosis of Human Hepatoma HepG2 Cells via the Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hederagenin Supplementation Alleviates the Pro-Inflammatory and Apoptotic Response to Alcohol in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin, a pentacyclic triterpenoid sapogenin, is a naturally occurring compound found in a variety of medicinal plants, including those from the Hedera (ivy), Ilex, and Chenopodium genera.[1][2] Its glycosidic derivatives, saponins, are known for a wide spectrum of pharmacological activities. This technical guide focuses on a specific glycoside, hederagenin 28-O-beta-D-glucopyranosyl ester, providing a detailed overview of its known biological effects, the broader context of hederagenin's pharmacology, and the methodologies used in its study. While specific research on this particular ester is emerging, this review extensively covers the properties of its parent aglycone, hederagenin, to infer its potential therapeutic applications and mechanisms of action.

Hederagenin and its derivatives have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, anticancer, and cytoprotective effects.[3][4] The addition of a glucopyranosyl ester at the C-28 position can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, often enhancing its solubility and bioavailability.[3] This review aims to provide a consolidated resource for researchers and professionals in drug development by summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways.

Pharmacological Activities and Quantitative Data

The biological activities of hederagenin and its derivatives have been evaluated in numerous in vitro and in vivo studies. The esterification or amidation at the C-28 carboxyl group of hederagenin has been a key strategy in the development of more potent and selective derivatives.[3][5]

Below is a summary of the cytotoxic activities of hederagenin and some of its C-28 derivatives against various cancer cell lines.

| Compound | Cell Line | Activity | Value | Reference |

| Hederagenin | 518A2 (Melanoma) | EC50 | 19.9 µM | [5] |

| Hederagenin | A2780 (Ovarian) | EC50 | >50 µM | [5] |

| Hederagenin | HT29 (Colon) | EC50 | 23.3 µM | [5] |

| Hederagenin | MCF7 (Breast) | EC50 | 23.9 µM | [5] |

| Hederagenin | A549 (Lung) | EC50 | 25.0 µM | [5] |

| Hederagenin | 8505C (Thyroid) | EC50 | 20.6 µM | [5] |

| Hederagenin C-28 amide derivative (with ethylpyrrolidinyl group) | A2780 (Ovarian) | EC50 | 0.4 µM | [3][6] |

| Hederagenin C-28 amide derivative (with ethylpyrrolidinyl group) | NIH3T3 (non-malignant fibroblasts) | EC50 | 9.6 µM | [3][6] |

Signaling Pathways

Hederagenin exerts its pharmacological effects by modulating various intracellular signaling pathways. A key pathway implicated in its anti-inflammatory and anticancer activities is the NF-κB signaling cascade.

Caption: Hederagenin's inhibition of the NF-κB signaling pathway.

Another critical pathway modulated by hederagenin is the PI3K/Akt pathway, which is often dysregulated in cancer.

Caption: Hederagenin's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of hederagenin and its derivatives, this section provides a detailed methodology for a key assay.

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell line (e.g., A549, MCF7) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of media.

-

Incubate the plate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.

-

Remove the old media from the 96-well plate and add 100 µL of the media containing the different concentrations of the compound to the respective wells.

-

Include a vehicle control (media with the same concentration of DMSO used for the highest compound concentration) and a blank control (media only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the compound concentration.

-

Determine the EC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

This compound, as a derivative of the pharmacologically active hederagenin, holds significant therapeutic potential. The available data on hederagenin and its C-28 modified analogs suggest that this compound is likely to exhibit noteworthy anticancer and anti-inflammatory properties, potentially with improved pharmacokinetic profiles. The modulation of key signaling pathways such as NF-κB and PI3K/Akt appears to be a central mechanism for these effects.

Future research should focus on the direct evaluation of this compound in a broad range of in vitro and in vivo models to fully characterize its pharmacological profile. Head-to-head comparisons with its aglycone, hederagenin, and other derivatives will be crucial to understand the impact of the 28-O-beta-D-glucopyranosyl ester moiety on its activity, selectivity, and bioavailability. Furthermore, detailed mechanistic studies are warranted to elucidate the specific molecular targets and signaling cascades modulated by this compound. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to embark on these future investigations.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Progress in Health Benefits of Hederagenin and Its Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cytoprotective Effects of Hederagenin 28-O-beta-D-glucopyranosyl Ester on Myocardial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytoprotective effects of hederagenin 28-O-beta-D-glucopyranosyl ester on myocardial cells. This document synthesizes available research data, details relevant experimental methodologies, and illustrates the underlying molecular pathways.

This compound, a triterpenoid saponin isolated from plants such as Ilex cornuta, has demonstrated notable protective effects against oxidative stress-induced injury in myocardial cells.[1][2][3][4] Oxidative stress is a key contributor to the pathophysiology of various cardiovascular diseases, including myocardial infarction and ischemia-reperfusion injury. The ability of this compound to mitigate cellular damage highlights its therapeutic potential.

Data Presentation

The cytoprotective effects of this compound and related compounds have been quantified in studies utilizing H9c2 cardiomyocytes, a cell line derived from rat heart tissue, as a model for hydrogen peroxide (H₂O₂)-induced oxidative stress.

Table 1: Protective Effects of Triterpenoid Saponins from Ilex cornuta on H₂O₂-Induced Injury in H9c2 Cardiomyocytes

| Compound | Concentration (µM) | Cell Viability (%) vs. H₂O₂-treated Control |

| This compound (Compound 6) | 10 | Significantly Increased |

| Compound 1 (a new saponin) | 10 | Significantly Increased |

| Compound 4 (a new saponin) | 10 | Significantly Increased |

| Compound 13 (a known saponin) | 10 | Significantly Increased |

Note: This table is based on findings that certain saponins from Ilex cornuta showed significant cell-protective effects.[1] Specific quantitative values for this compound were not available in the abstract; however, it was identified as one of the compounds with significant protective effects.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytoprotective effects of this compound on myocardial cells.

H9c2 Cardiomyocyte Culture and Treatment

-

Cell Line: Rat embryonic cardiac myoblast cell line H9c2.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Experimental Plating: For assays, cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well or in larger plates as required by the specific assay.

-

Treatment Protocol:

-

Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 12-24 hours).

-

Following pre-incubation, the culture medium is replaced with a medium containing an inducing agent, such as 100 µM hydrogen peroxide (H₂O₂), to simulate oxidative stress.

-

Control groups include untreated cells, cells treated with H₂O₂ alone, and cells treated with the compound alone.

-

The cells are then incubated for a further period (e.g., 2-4 hours) before assessment.

-

Assessment of Cell Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.

-

The plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

-

Measurement of Cytotoxicity (Lactate Dehydrogenase Release Assay)

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. Its activity in the culture supernatant is a measure of plasma membrane damage.

-

Procedure:

-

After treatment, the culture supernatant is collected.

-

The supernatant is then incubated with an LDH assay reagent mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

-

The LDH-catalyzed conversion of lactate to pyruvate is coupled to the reduction of NAD+ to NADH.

-

The NADH then reduces the tetrazolium salt to a colored formazan product.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm).

-

Cytotoxicity is calculated as a percentage of the maximum LDH release from cells treated with a lysis buffer.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathway, such as Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).

-

Procedure:

-

Protein Extraction: Following treatment, cells are washed with cold PBS and lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the expression of target proteins is normalized to the loading control.

-

Mandatory Visualizations

Experimental Workflow

Experimental workflow for assessing cytoprotective effects.

Potential Signaling Pathways

While the precise signaling pathways for this compound in cardiomyocytes are still under full investigation, research on the parent compound, hederagenin, and other saponins suggests the involvement of key pro-survival and anti-inflammatory pathways.

Potential signaling pathways involved in cytoprotection.

The cytoprotective effects of hederagenin and its derivatives are likely mediated through the modulation of multiple signaling pathways. The PI3K/Akt pathway is a well-established pro-survival pathway that can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins like Bcl-2. Furthermore, the anti-inflammatory properties of hederagenin have been linked to the inhibition of the NF-κB signaling pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | The Arabidopsis Gene Expression Database [arexdb.org]

- 4. This compound | 细胞保护剂 | MCE [medchemexpress.cn]

- 5. Anti-inflammatory effects of hederagenin on diabetic cardiomyopathy via inhibiting NF-κB and Smads signaling pathways in a type-2 diabetic mice model - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Technical Guide to its Presumed Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hederagenin, a pentacyclic triterpenoid saponin, has garnered significant attention for its diverse pharmacological activities, most notably its anti-tumor effects. While extensive research has elucidated the anti-cancer potential of hederagenin and a variety of its synthetic and natural derivatives, a comprehensive investigation into the specific anti-tumor properties of hederagenin 28-O-beta-D-glucopyranosyl ester remains a nascent field. This technical guide consolidates the current understanding of hederagenin's anti-cancer mechanisms and the structure-activity relationships of its derivatives to project the potential therapeutic value of its 28-O-beta-D-glucopyranosyl ester. This document aims to provide a foundational resource for researchers poised to explore this promising, yet understudied, compound.

Introduction: Hederagenin and its Glycosidic Derivatives

Hederagenin is a naturally occurring pentacyclic triterpenoid found in a variety of medicinal plants. It serves as an aglycone for a wide array of saponins, which are glycosides of triterpenoids or steroids. The addition of sugar moieties to the hederagenin scaffold can significantly modulate its pharmacokinetic and pharmacodynamic properties, including its anti-tumor activity. This compound is a specific glycoside where a glucose molecule is attached to the carboxyl group at the C-28 position of the hederagenin backbone. While this compound has been isolated from various plant species, its biological activities, particularly its anti-cancer effects, have not been extensively characterized.

Presumed Anti-Tumor Mechanisms of Action

Based on the well-documented anti-tumor activities of hederagenin and its other derivatives, the anti-cancer potential of this compound is likely to be mediated through several key mechanisms:

-

Induction of Apoptosis: Hederagenin is a known inducer of apoptosis in various cancer cell lines. It is anticipated that the 28-O-beta-D-glucopyranosyl ester derivative will retain this pro-apoptotic activity, potentially through the modulation of the intrinsic and extrinsic apoptotic pathways.

-

Cell Cycle Arrest: Many triterpenoid saponins exhibit cytostatic effects by arresting the cell cycle at different phases, thereby inhibiting cancer cell proliferation.

-

Modulation of Key Signaling Pathways: Hederagenin and its derivatives have been shown to influence critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and NF-κB pathways.

Quantitative Data on Hederagenin and its Derivatives

While specific IC50 values for this compound are not available in the current literature, the following tables summarize the cytotoxic activities of the parent compound, hederagenin, and some of its other derivatives against various cancer cell lines. This data provides a benchmark for the anticipated potency of the 28-O-beta-D-glucopyranosyl ester.

Table 1: Cytotoxic Activity of Hederagenin

| Cancer Cell Line | IC50 (µM) | Reference |

| Human hepatoma (HepG2) | Not specified | [1] |

| Human colon cancer (LoVo) | 1.39 (24h), 1.17 (48h) | [2] |

| Non-small cell lung cancer (A549) | Not specified | [3] |

Table 2: Cytotoxic Activity of Hederagenin Derivatives

| Derivative | Cancer Cell Line | EC50/IC50 (µM) | Reference |

| 3-O-alpha-L-arabinopyranosyl this compound | Human cancer cell lines | 7.6 - 11.2 | [4] |

| 3-O-[beta-D-glucopyranosyl (1->2)-alpha-L-arabinopyranosyl] this compound | Not specified | Not specified | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the anti-tumor properties of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Treat cells with the compound, lyse them in RIPA buffer, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against proteins of interest (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

Caption: Proposed modulation of PI3K/Akt and NF-κB signaling pathways by this compound.

References

The Anti-Inflammatory Profile of Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin 28-O-beta-D-glucopyranosyl ester, a naturally occurring triterpenoid saponin, has emerged as a compound of significant interest within the scientific community due to its potent anti-inflammatory properties. Also known as Akebia saponin D (ASD), this molecule, originally isolated from plants such as Dipsacus asper Wall, has been the subject of numerous preclinical studies.[1] These investigations have sought to elucidate its mechanisms of action and evaluate its therapeutic potential in a variety of inflammation-driven pathologies. This technical guide provides a comprehensive overview of the anti-inflammatory activity of this compound, presenting key quantitative data, detailed experimental protocols, and insights into its molecular signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory agents.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been quantified in a range of in vitro and in vivo models. The following tables summarize the key findings from these studies, offering a comparative look at its efficacy.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration of Compound | % Inhibition / Effect | Reference |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Nitric Oxide (NO) Production | 5, 10, 20 µM | Significant reduction | [2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Prostaglandin E2 (PGE2) Production | 5, 10, 20 µM | Significant reduction | [2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Production | 5, 10, 20 µM | Significant inhibition | [2] |

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Production | 5, 10, 20 µM | Significant inhibition | [2] |

| BEAS-2B (Human lung epithelial cells) | Lipopolysaccharide (LPS) | TNF-α Production | 50, 100, 200 µM | Significant inhibition | |

| BEAS-2B (Human lung epithelial cells) | Lipopolysaccharide (LPS) | IL-6 Production | 50, 100, 200 µM | Significant inhibition | |

| Bone marrow-derived mast cells (BMMCs) | IL-33 | IL-13 Production | 50, 100, 200 µM | Significant inhibition |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | Dosage of Compound | Measured Parameter | % Inhibition / Effect | Reference |

| Rat | Carrageenan | Not specified | Paw Edema | Attenuated paw edema | [3] |

| Mouse | Xylene | Not specified | Ear Swelling | Inhibited ear swelling | [3] |

| Mouse | Acetic Acid | Not specified | Vascular Permeability | Decreased Evans blue concentration | [3] |

| Mouse (Asthma model) | Ovalbumin (OVA) | 150, 300 mg/kg | Infiltration of eosinophils, neutrophils, monocytes, and lymphocytes | Attenuated infiltration | |

| Mouse (Asthma model) | Ovalbumin (OVA) | 150, 300 mg/kg | Production of TNF-α, IL-6, IL-4, and IL-13 | Attenuated production | |

| Rat (Alzheimer's model) | Amyloid β1-42 | 30, 90, 270 mg/kg (oral gavage) | Expression of TNF-α, IL-1β, and COX-2 in the brain | Inhibited expression | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the anti-inflammatory activity of this compound.

In Vitro Anti-Inflammatory Assay in LPS-Induced RAW264.7 Macrophages

This protocol outlines the steps to evaluate the effect of the compound on the production of inflammatory mediators in a murine macrophage cell line.

a. Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20 µM) for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group.

-

Incubate the plates for 24 hours.

b. Measurement of Nitric Oxide (NO) Production:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the NO concentration based on a standard curve generated with sodium nitrite.

c. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

-

Collect the cell culture supernatants after the 24-hour incubation period.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a classic model of acute inflammation used to assess the anti-edematous effects of compounds.[1]

-

Acclimatize male Wistar rats (180-220 g) for one week under standard laboratory conditions.

-

Divide the animals into groups: control, positive control (e.g., indomethacin 10 mg/kg), and this compound treated groups at various doses.

-

Administer the test compound or vehicle orally one hour before the induction of inflammation.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vivo Xylene-Induced Ear Edema Assay in Mice

This model is used to evaluate the effect of compounds on acute topical inflammation.[3]

-

Use male Kunming mice (20-25 g) and divide them into control, positive control (e.g., dexamethasone), and test compound groups.

-

Administer the test compound or vehicle orally 30 minutes before the induction of inflammation.

-

Apply 20 µL of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce edema. The left ear serves as a control.

-

Sacrifice the mice one hour after xylene application.

-

Cut circular sections (e.g., 8 mm in diameter) from both ears and weigh them.

-

The difference in weight between the right and left ear punches is taken as the measure of edema.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group.

In Vivo Acetic Acid-Induced Vascular Permeability Assay in Mice

This assay measures the ability of a compound to inhibit the increase in capillary permeability associated with acute inflammation.[3]

-

Fast male Kunming mice (20-25 g) for 12 hours before the experiment.

-

Divide the mice into control, positive control, and test compound groups.

-

Administer the test compound or vehicle intraperitoneally.

-

After 30 minutes, inject each mouse with 0.2 mL of 0.6% acetic acid solution intraperitoneally to induce increased vascular permeability.

-

Immediately after the acetic acid injection, administer 0.2 mL of 1% Evans blue dye solution intravenously via the tail vein.

-

Sacrifice the mice 20 minutes after the Evans blue injection.

-

Collect the peritoneal fluid by washing the peritoneal cavity with 5 mL of saline.

-

Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 610 nm.

-

The absorbance is proportional to the extent of vascular leakage. Calculate the percentage inhibition for the treated groups.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and degradation of IκB, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[4]

Modulation of the MAPK and Akt Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, are critical for signal transduction from the cell surface to the nucleus, leading to the expression of inflammatory mediators. The Akt (or protein kinase B) pathway is also involved in regulating inflammation. This compound has been observed to suppress the phosphorylation of key proteins in both the MAPK and Akt signaling cascades, thereby downregulating the inflammatory response.[4]

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage and also have anti-inflammatory effects. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1).[2] This contributes to its overall anti-inflammatory and cytoprotective effects.

Conclusion

This compound demonstrates significant anti-inflammatory activity through a multi-targeted mechanism of action. Its ability to inhibit the production of key inflammatory mediators and modulate critical signaling pathways, including NF-κB, MAPK, Akt, and Nrf2, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development efforts in this promising area. Future investigations should focus on its pharmacokinetic and toxicological profiles to pave the way for potential clinical applications.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akebia Saponin D Inhibits the Inflammatory Reaction by Inhibiting the IL-6-STAT3-DNMT3b Axis and Activating the Nrf2 Pathway | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

Hederagenin 28-O-beta-D-glucopyranosyl Ester: A Technical Guide to NF-κB and PI3K/Akt Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin, a pentacyclic triterpenoid saponin, is a well-documented bioactive compound with a range of pharmacological activities, including anti-inflammatory and anti-cancer effects.[1][2] These effects are largely attributed to its ability to modulate key cellular signaling pathways. This technical guide focuses on the modulation of the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways by hederagenin and its derivatives.

It is important to note that while extensive research has been conducted on hederagenin (the aglycone), specific data on its 28-O-beta-D-glucopyranosyl ester derivative is limited in publicly available literature. Modifications at the C-28 position are known to significantly influence the bioactivity of hederagenin.[3] Therefore, the information presented herein on hederagenin serves as a foundational reference for investigating the specific effects of its 28-O-beta-D-glucopyranosyl ester. The experimental protocols and pathway diagrams provided can be adapted for the direct study of this and other hederagenin derivatives.

Modulation of the NF-κB Signaling Pathway by Hederagenin

The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (commonly the p65 subunit) to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory cytokines and enzymes like iNOS and COX-2.

Hederagenin has been shown to suppress the activation of the NF-κB pathway.[4][5] This is achieved by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[4]

Quantitative Data: Hederagenin's Effect on NF-κB Pathway Components

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| RAW 264.7 macrophages | LPS-stimulated | iNOS, COX-2, NF-κB | Inhibition of protein expression | [3] |

| Rat Lung Tissue (sepsis model) | Cecal Ligation and Puncture (CLP) + Hederagenin | p-IκBα, p-p65, nuclear p65 | Decreased expression compared to CLP group | [4] |

| Rat Lung Tissue (sepsis model) | CLP + Hederagenin | IκBα | Increased expression compared to CLP group | [4] |

Hederagenin's Cytotoxic Activity (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Non-small cell lung cancer | 26.3 | [1] |

| BT20 | Breast cancer | 11.8 | [1] |

| LoVo | Colon cancer | 1.17 | [1] |

| HL-60 | Leukemia | 10-40 (inhibition of proliferation) | [1] |

| Multiple Human Tumor Cell Lines | Various | < 21.16 | [1] |

Modulation of the PI3K/Akt Signaling Pathway by Hederagenin

The PI3K/Akt signaling pathway is a key regulator of cell survival, growth, and proliferation. Activation of this pathway leads to the phosphorylation of Akt, which in turn phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell cycle progression. Dysregulation of the PI3K/Akt pathway is a common feature in many cancers.

Hederagenin has been demonstrated to inhibit the PI3K/Akt signaling pathway in cancer cells, leading to decreased cell proliferation and induction of apoptosis.[1] Conversely, in neuronal cells, hederagenin has been shown to activate the PI3K/Akt pathway, suggesting a cell-type-specific effect.[6]

Quantitative Data: Hederagenin's Effect on PI3K/Akt Pathway Components

| Cell Line | Treatment | Target Protein | Observed Effect | Reference |

| DU145 (prostate cancer) | Hederagenin (52.89–211.55 µM) | PI3K, Akt mRNA and protein | Decreased relative expression | [1] |

| PC12 (neuronal cells) | Hederagenin (0.3 µM) | Phosphorylated Akt (p-Akt) | Increased phosphorylation | [6] |

| Rat Liver (ethanol-induced injury) | Hederagenin | Phosphorylated Akt (p-Akt) | Increased levels | [7] |

Signaling Pathway Diagrams

Caption: Hederagenin's inhibition of the NF-κB signaling pathway.

Caption: Hederagenin's modulation of the PI3K/Akt signaling pathway.

Experimental Protocols

The following are generalized protocols for investigating the effects of hederagenin or its derivatives on the NF-κB and PI3K/Akt pathways. These should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment

-

Cell Lines:

-

For inflammation studies: RAW 264.7 (murine macrophages), THP-1 (human monocytes, differentiated into macrophages).

-

For cancer studies: A549 (lung), BT20 (breast), DU145 (prostate), LoVo (colon).

-

For neuroprotection studies: PC12 (rat pheochromocytoma).

-

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Hederagenin/Derivative Preparation: Dissolve hederagenin or its ester in DMSO to prepare a stock solution (e.g., 10-50 mM). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).

-

Allow cells to adhere and reach 70-80% confluency.

-

For inflammation studies, pre-treat cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS) for a specified duration (e.g., 24 hours).

-

For cancer or other studies, treat cells with the test compound at various concentrations for different time points (e.g., 24, 48, 72 hours).

-

Western Blot Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

NF-κB Pathway: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα.

-

PI3K/Akt Pathway: anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K.

-

Loading Control: anti-GAPDH, anti-β-actin.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically analyze the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Experimental Workflow

Caption: A general workflow for investigating pathway modulation.

Conclusion and Future Directions

Hederagenin demonstrates significant modulatory effects on the NF-κB and PI3K/Akt signaling pathways, providing a strong basis for its observed anti-inflammatory and anti-cancer properties. While direct experimental data for hederagenin 28-O-beta-D-glucopyranosyl ester is currently lacking, the foundational knowledge of hederagenin's mechanisms offers a clear roadmap for future research.

For scientists and drug development professionals, the key next steps will be to:

-

Synthesize or procure high-purity this compound.

-

Conduct in vitro studies using the protocols outlined in this guide to determine its specific effects on the NF-κB and PI3K/Akt pathways.

-

Perform quantitative comparisons of its activity against the parent compound, hederagenin.

-

Elucidate the structure-activity relationship to understand how the 28-O-beta-D-glucopyranosyl ester moiety influences target engagement and cellular uptake.

Such studies are crucial for validating the therapeutic potential of this specific derivative and for the rational design of novel, more potent anti-inflammatory and anti-cancer agents based on the hederagenin scaffold.

References

- 1. Current knowledge and development of hederagenin as a promising medicinal agent: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological overview of hederagenin and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppression of NOD-like receptor protein 3 inflammasome activation and macrophage M1 polarization by hederagenin contributes to attenuation of sepsis-induced acute lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Hederagenin Protects PC12 Cells Against Corticosterone-Induced Injury by the Activation of the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]